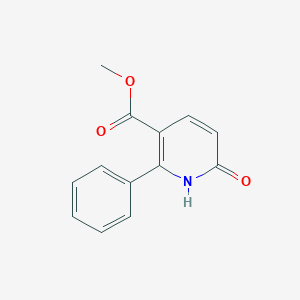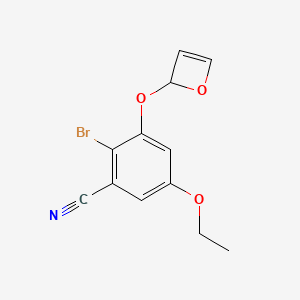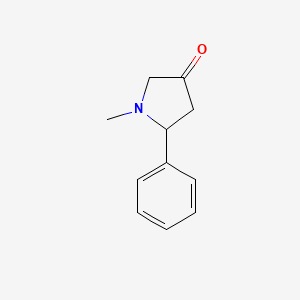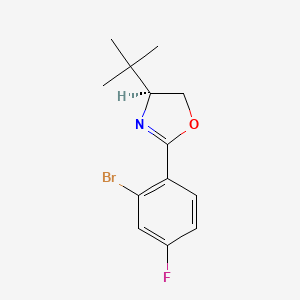
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, along with a tert-butyl group at the 4-position of the oxazole ring.
準備方法
The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves several steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated phenyl derivatives.
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the use of reagents such as acetic anhydride or phosphorus oxychloride.
Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
化学反応の分析
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole undergoes various chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The oxazole ring can be oxidized to form oxazoles or reduced to form dihydrooxazoles. Reagents such as hydrogen peroxide or lithium aluminum hydride are typically used.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.
科学的研究の応用
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is employed in the development of novel materials with specific electronic properties, such as organic semiconductors.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and pathways.
作用機序
The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, such as those involved in cell proliferation and apoptosis.
類似化合物との比較
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can be compared with other similar compounds:
(S)-2-(2-Chloro-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
(S)-2-(2-Bromo-4-methylphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: The presence of a methyl group instead of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
(S)-2-(2-Bromo-4-fluorophenyl)-4-(isopropyl)-4,5-dihydrooxazole: The isopropyl group can alter the compound’s steric properties and its ability to fit into enzyme active sites or receptor binding pockets.
特性
分子式 |
C13H15BrFNO |
|---|---|
分子量 |
300.17 g/mol |
IUPAC名 |
(4S)-2-(2-bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-5-4-8(15)6-10(9)14/h4-6,11H,7H2,1-3H3/t11-/m1/s1 |
InChIキー |
DRNSAMXNYKDKQB-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)F)Br |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


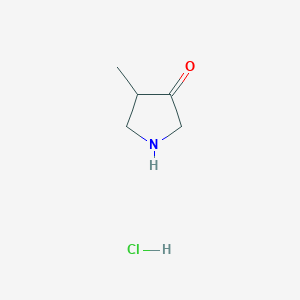
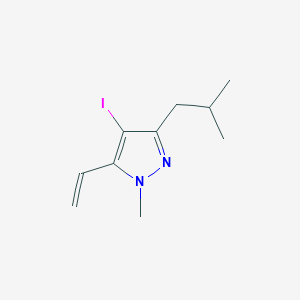
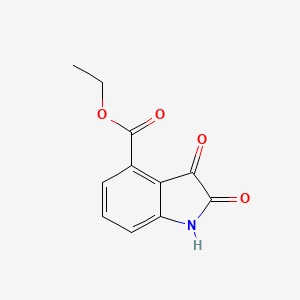
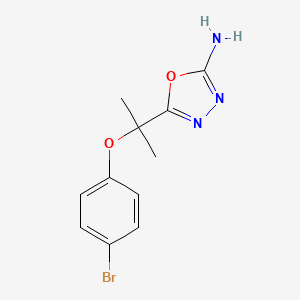
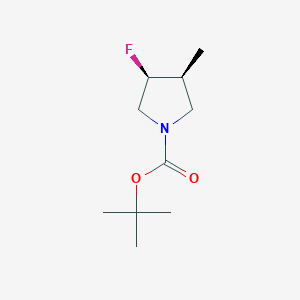
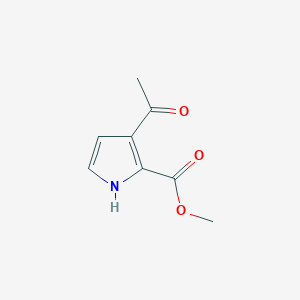
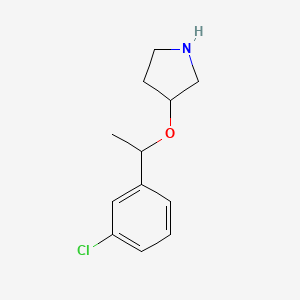
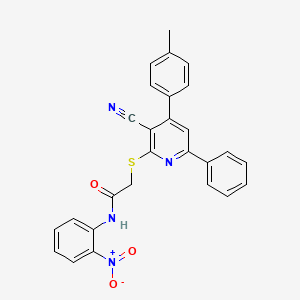

![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
